molecular formula C27H23NO2 B4959290 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole

9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole

Cat. No. B4959290
M. Wt: 393.5 g/mol
InChI Key: QBKJMBLRGRAXCK-UHFFFAOYSA-N
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Description

9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole, also known as BH-Carbazole, is a synthetic compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression by modifying chromatin structure.
Biochemical and Physiological Effects:
9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole can induce apoptosis, or programmed cell death, in cancer cells. 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has also been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. In vivo studies have shown that 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole can reduce the growth of tumors in mice, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has several advantages for lab experiments, including its high purity and stability, which make it suitable for various applications. 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole is also readily available from commercial sources, making it easily accessible for researchers. However, 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has some limitations, such as its low solubility in water, which can affect its bioavailability and cellular uptake. 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole also has some cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole. One direction is to further investigate its anti-cancer properties and potential therapeutic applications. Another direction is to explore its effects on other signaling pathways and its potential as a modulator of gene expression. Additionally, the development of new synthesis methods for 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole and its derivatives could lead to the discovery of new functional materials with unique properties.

Synthesis Methods

9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole can be synthesized through a multi-step process, starting with the reaction between 4-bromophenol and benzyl bromide to form 4-(benzyloxy)phenyl bromide. This intermediate is then reacted with 2-(2-aminoethyl)-9H-carbazole to produce 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has been used in various scientific research fields, including organic chemistry, material science, and biomedical research. In organic chemistry, 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has been used as a building block for the synthesis of various functional materials, such as polymers and organic semiconductors. In material science, 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has been used as a dopant for the fabrication of organic light-emitting diodes and organic photovoltaic devices. In biomedical research, 9-{2-[4-(benzyloxy)phenoxy]ethyl}-9H-carbazole has been studied for its potential therapeutic applications, such as anti-cancer and anti-inflammatory agents.

properties

IUPAC Name

9-[2-(4-phenylmethoxyphenoxy)ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO2/c1-2-8-21(9-3-1)20-30-23-16-14-22(15-17-23)29-19-18-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17H,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKJMBLRGRAXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCN3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[2-(4-Phenylmethoxyphenoxy)ethyl]carbazole

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